molecular formula C14H20FNO B13341031 1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol

1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol

Katalognummer: B13341031
Molekulargewicht: 237.31 g/mol
InChI-Schlüssel: MQKKHLGXTOWYSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . This compound features a cyclopentanol core with a 4-fluorophenethylamine substituent, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of 1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 4-fluorophenethylamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

1-(((4-Fluorophenethyl)amino)methyl)cyclopentan-1-ol can be compared with other similar compounds, such as:

    1-(((4-Chlorophenethyl)amino)methyl)cyclopentan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    1-(((4-Methylphenethyl)amino)methyl)cyclopentan-1-ol: Similar structure but with a methyl group instead of fluorine.

    1-(((4-Bromophenethyl)amino)methyl)cyclopentan-1-ol: Similar structure but with a bromine atom instead of fluorine.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenyl ring .

Eigenschaften

Molekularformel

C14H20FNO

Molekulargewicht

237.31 g/mol

IUPAC-Name

1-[[2-(4-fluorophenyl)ethylamino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H20FNO/c15-13-5-3-12(4-6-13)7-10-16-11-14(17)8-1-2-9-14/h3-6,16-17H,1-2,7-11H2

InChI-Schlüssel

MQKKHLGXTOWYSP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CNCCC2=CC=C(C=C2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.